![molecular formula C8H8Cl2O B12623333 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene CAS No. 919170-13-1](/img/structure/B12623333.png)
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dichloromethylidene)-6-oxabicyclo[321]oct-3-ene is a bicyclic compound characterized by its unique structure, which includes a dichloromethylidene group and an oxabicyclo[321]oct-3-ene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic acetates and 2-oxocyclohex-3-enecarboxylates in the presence of a palladium catalyst . The reaction is carried out under an argon atmosphere to prevent oxidation, and the solvents are dried and distilled to ensure purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The dichloromethylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets. The dichloromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane (DBO): A related compound with similar structural features but different functional groups.
6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE): Another similar compound used in polymerization reactions.
8-Azabicyclo[3.2.1]octane: A compound with a nitrogen atom in the bicyclic framework, used in the synthesis of tropane alkaloids.
Uniqueness
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene is unique due to the presence of the dichloromethylidene group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
919170-13-1 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
7-(dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-2-1-3-6(4-5)11-7/h1,3,5-6H,2,4H2 |
InChI Key |
NUNVXKAZJQJKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1C(=C(Cl)Cl)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
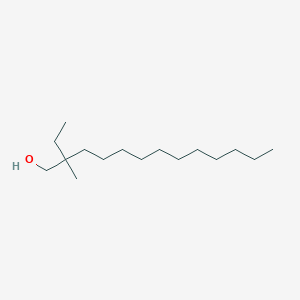

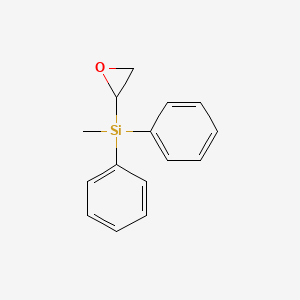
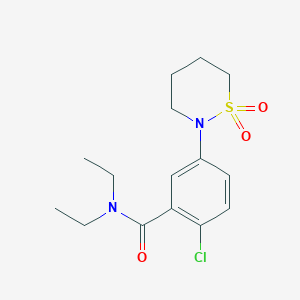
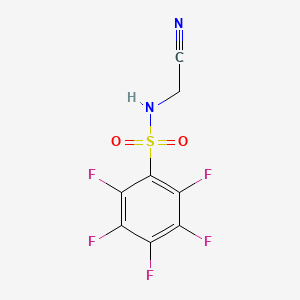
![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
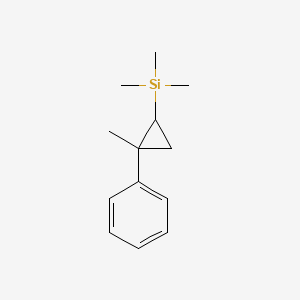
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
